molecular formula C12H9NO B131957 6-Phenylpicolinaldehyde CAS No. 157402-44-3

6-Phenylpicolinaldehyde

Cat. No.: B131957
CAS No.: 157402-44-3
M. Wt: 183.21 g/mol
InChI Key: PVZMGWZOXQPFLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylpicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-bromopicolinaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-phenylpicolinic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 6-phenylpicolinyl alcohol using reducing agents such as sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives like imines or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: 6-Phenylpicolinic acid.

    Reduction: 6-Phenylpicolinyl alcohol.

    Substitution: Various imines and hydrazones.

Scientific Research Applications

6-Phenylpicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Phenylpicolinaldehyde involves its interaction with various molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This binding can disrupt zinc coordination, leading to changes in protein activity and downstream biological effects . Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, further influencing its biological activity.

Comparison with Similar Compounds

    6-Phenylpicolinic acid: An oxidized form of 6-Phenylpicolinaldehyde.

    6-Phenylpicolinyl alcohol: A reduced form of this compound.

    2-Phenylpyridine-6-carboxaldehyde: A structural isomer with similar properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-phenylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMGWZOXQPFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542865
Record name 6-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157402-44-3
Record name 6-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157402-44-3
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Synthesis routes and methods I

Procedure details

Phenylboronic acid (1.46 g, 12 mmol) and Na2CO3 (2.65 g, 25 mmol) were dissolved in 60 mL of degassed 4:1H2O/MeOH. This solution was added via cannula to a solution of 1.86 g (10 mmol) of 2-bromo-6-formylpyridine and 116 mg (0.10 mmol) of Pd(PPh3)4 in 50 mL of degassed toluene. The biphasic mixture was vigorously stirred and heated at 70° C. under N2 for 4 h. On cooling to RT, the organic phase was separated and the aqueous phase was washed with 3×25 mL of Et2O. The combined organic extracts were washed with 3×25 mL of H2O and 20 mL of brine and dried over Na2SO4. After removing the volatiles in vacuo, the resultant brown oil was chromatographed on silica with hexanes/CH2Cl2. Clean fractions were combined and the volatiles were removed to provide 2-formyl-6-phenylpyridine as a white solid.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
116 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of commercially available 6-bromopicolinaldehyde (3.000 g; 16.12 mmol), phenylboronic acid (3.009 g; 24.19 mmol), and Pd(PPh3)4 (931 mg; 0.80 mmol) in toluene (40 ml) and aq. 2 M Na2CO3 (34 ml) was heated to reflux, under nitrogen, for 4 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=7/3) afforded 6-phenylpicolinaldehyde as a pale yellow oil. LC-MS (conditions A): tR=0.77 min.; [M+H]+: 184.17 g/mol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.009 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
931 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A tetrahydrofuran (20 ml) solution of 2-bromo-6-phenylpyridine (1.3 g, 5.5 mmol) was cooled to −78° C., then a hexane solution of n-butyllithium (3.5 ml, 1.58 M, 5.6 mmol) was dropwise added thereto while 20 minutes. The reaction mixture was additionally stirred at −78° C. for 1 hour, then a tetrahydrofuran (5 ml) solution of 2-formyl-6-phenylpyridine (1.0 g, 5.5 mmol) obtained by Reference Example 11 was dropwise added thereto while 10 minutes, the reaction temperature was allowed to warm to 0° C. while 30 minutes. Then the reaction mixture was poured into an aqueous ammonium chloride-saturated solution, an organic layer was separated, furthermore an aqueous layer was extracted with toluene. The organic layer was combined, and the solvent was distilled off, and the residue was purified by silica gel column chromatography and recrystallization, thereby obtaining 1.1 g of 1,1-bis(6-phenylpyridine-2-yl)methanol as white powder. Yield: 61.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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